molecular formula C27H24ClN3O3 B11502354 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11502354
M. Wt: 473.9 g/mol
InChI Key: XJXHORVZMYZECF-UHFFFAOYSA-N
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Description

5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorinated phenyl group, and an isoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 5-chloro-2-methylphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through a nucleophilic substitution reaction using 5-chloro-2-methylphenyl chloride.

    Formation of the Isoindole Moiety: The isoindole moiety is formed by cyclization of the intermediate compound with phthalic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A simpler compound with a chlorinated phenyl group.

    5-Chlorothiophene-2-carbonyl chloride: Contains a chlorinated thiophene ring.

Uniqueness

5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a piperazine ring, chlorinated phenyl group, and isoindole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H24ClN3O3

Molecular Weight

473.9 g/mol

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C27H24ClN3O3/c1-17-3-8-21(9-4-17)31-26(33)22-10-6-19(15-23(22)27(31)34)25(32)30-13-11-29(12-14-30)24-16-20(28)7-5-18(24)2/h3-10,15-16H,11-14H2,1-2H3

InChI Key

XJXHORVZMYZECF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C

Origin of Product

United States

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